molecular formula C15H23N3O B7514000 N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide

N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No. B7514000
M. Wt: 261.36 g/mol
InChI Key: WGEZXJUOBBLYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic effects. This compound has been found to have a high affinity for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.

Mechanism of Action

N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may explain the therapeutic potential of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of disease. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. In addition, N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to modulate the function of immune cells, including T cells, B cells, and macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in lab experiments is its high affinity for the CB2 receptor, which allows for specific targeting of immune cells. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide. One area of interest is the potential use of this compound in the treatment of autoimmune diseases. Further studies are needed to determine the efficacy and safety of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in animal models and clinical trials. Another area of interest is the development of more selective CB2 receptor agonists, which could have fewer off-target effects and greater therapeutic potential. Additionally, the role of the CB2 receptor in various physiological processes, such as pain, inflammation, and neuroprotection, is still not fully understood and requires further investigation.

Synthesis Methods

The synthesis of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been reported in the literature. The method involves the reaction of 4-methylcyclohexanone with ethyl cyanoacetate in the presence of potassium tert-butoxide to form a cyanoester intermediate. This intermediate is then treated with hydrazine hydrate and the resulting hydrazide is reacted with 2-bromo-2-methylpropionyl chloride to form the final product.

Scientific Research Applications

N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-10(2)14-13(8-16-9-17-14)15(19)18-12-6-4-11(3)5-7-12/h8-12H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZXJUOBBLYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN=CN=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide

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